molecular formula C21H21N5O4 B2463489 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide CAS No. 941995-75-1

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2463489
CAS No.: 941995-75-1
M. Wt: 407.43
InChI Key: MUWAFRVSYZKVFC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The compound also contains an imidazo group and an acetamide group attached to the triazine ring. The presence of these functional groups suggests that the compound could exhibit a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 1,2,4-triazine ring, imidazo ring, and acetamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The 1,2,4-triazine ring, imidazo ring, and acetamide group could all potentially participate in chemical reactions .

Scientific Research Applications

Cyclooxygenase Inhibitory Activity

  • Compounds with a structure containing 4-methoxyphenyl, similar to the specified chemical, have shown strong inhibitory activity on the COX-2 enzyme. This indicates potential for anti-inflammatory applications (Ertas et al., 2022).

Anticancer and Antimicrobial Activity

  • N-aryl substituted phenyl acetamide analogs of triazine compounds have been synthesized and tested for inhibition activity against cancer cell lines and antimicrobial activities. This suggests a potential for developing anticancer and antimicrobial agents (Kumar et al., 2019).
  • Novel derivatives of 8-aryl-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione demonstrated significant in vitro cytotoxic activities against various carcinoma cells, suggesting their use in cancer treatment (Sztanke et al., 2007).

Insecticidal Agents

  • Synthesized sulfonamide thiazole derivatives, incorporating a pyrazolo[5,1-c][1,2,4]triazine moiety, have been investigated for their potential as insecticidal agents. This indicates possible applications in agriculture and pest control (Soliman et al., 2020).

Corrosion Inhibition

  • Triazine derivatives have been studied for their effectiveness as corrosion inhibitors, indicating potential applications in materials science and engineering (Yadav et al., 2015).

Future Directions

The development and targeted synthesis of 1,2,4-triazine derivatives remain highly relevant, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Therefore, this compound could be a promising scaffold for the formation of compounds with useful biological activity.

Properties

IUPAC Name

2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-14-3-5-15(6-4-14)22-18(27)13-26-20(29)19(28)25-12-11-24(21(25)23-26)16-7-9-17(30-2)10-8-16/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWAFRVSYZKVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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